

# BRD-7880: A Comparative Analysis of Kinase Cross-Reactivity

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: BRD-7880

Cat. No.: B10754785

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of **BRD-7880**, a potent inhibitor of Aurora kinases B and C. While comprehensive kinome-wide screening data for **BRD-7880** is not publicly available, this document summarizes the existing data on its primary targets and offers a comparison with a broader-acting Aurora kinase inhibitor, AMG-900, to provide context on its potential selectivity.

## Introduction to BRD-7880

**BRD-7880** is a small molecule inhibitor with high potency against Aurora kinase B (AURKB) and Aurora kinase C (AURKC).[1] The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division, making them attractive targets for cancer therapy. The selectivity of kinase inhibitors is a critical aspect of drug development, as off-target effects can lead to toxicity and unforeseen biological consequences. [2] Isothermal titration calorimetry has indicated that **BRD-7880** has a significantly higher affinity for AURKB in complex with its co-activator INCENP than for Aurora kinase A (AURKA), with this selectivity attributed to more favorable entropy of binding.[3]

## Comparative Kinase Inhibition Profile

Due to the limited public data on the broad cross-reactivity of **BRD-7880**, this guide utilizes available data for **BRD-7880**'s primary targets and compares it with the known profile of AMG-900, a pan-Aurora kinase inhibitor that has been more extensively profiled against a wider range of kinases. This comparison is intended to highlight the potential selectivity of **BRD-7880**, with the caveat that its interactions with the broader kinome have not been fully elucidated in publicly accessible studies.

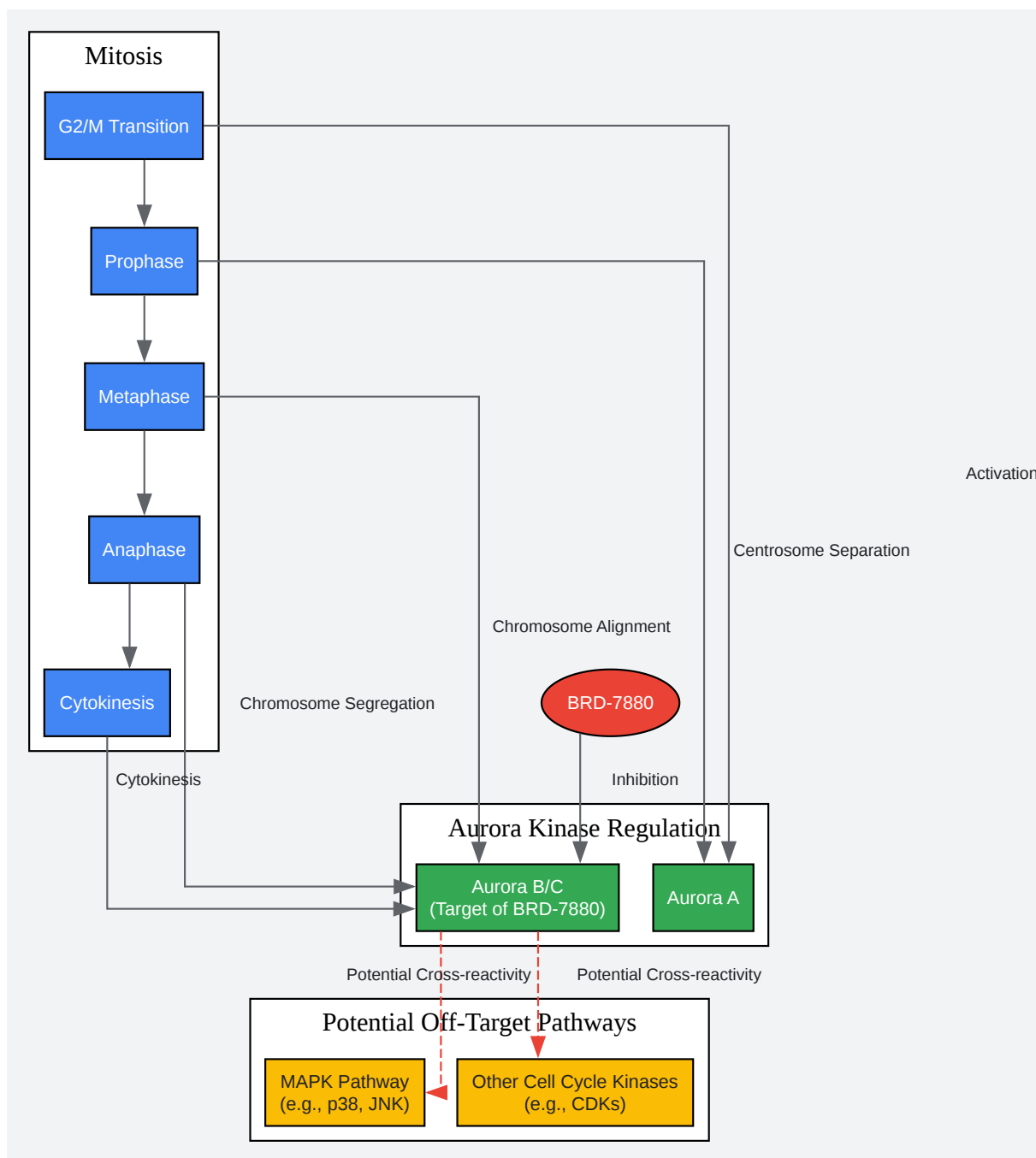
| Kinase Target           | BRD-7880 IC50 (nM) | AMG-900 IC50 (nM) | Reference |
|-------------------------|--------------------|-------------------|-----------|
| Primary Targets         |                    |                   |           |
| Aurora Kinase A (AURKA) | Not specified      | 5                 | [4]       |
| Aurora Kinase B (AURKB) | 7                  | 4                 | [1][4]    |
| Aurora Kinase C (AURKC) | 12                 | 1                 | [1][4]    |
| Selected Off-Targets    |                    |                   |           |
| p38 $\alpha$            | Data not available | 53                |           |
| TYK2                    | Data not available | >100              |           |
| JNK2                    | Data not available | >100              |           |
| MET                     | Data not available | >100              |           |
| TIE2                    | Data not available | >100              |           |

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower value indicates higher potency. Data for **BRD-7880** off-targets is not available in the public domain.

## Signaling Pathway Context

The diagram below illustrates the central role of Aurora kinases in the regulation of mitosis.

**BRD-7880** primarily targets Aurora B and C, which are key components of the chromosomal passenger complex (CPC). The CPC is essential for proper chromosome segregation and cytokinesis. Off-target inhibition of other kinases involved in cell cycle regulation or other signaling pathways could lead to unintended cellular effects.



[Click to download full resolution via product page](#)

**Figure 1.** Simplified signaling pathway of Aurora kinases in mitosis, highlighting the primary targets of **BRD-7880** and potential areas of cross-reactivity.

## Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in kinase profiling.

### Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced by a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.

Materials:

- Purified recombinant kinase (e.g., AURKB/INCENP complex)
- Kinase-specific substrate
- ATP
- Kinase assay buffer
- Test inhibitor (e.g., **BRD-7880**) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Luminometer

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically  $\leq 1\%$ ).

- **Reaction Setup:** In a 384-well plate, add the kinase, the substrate, and the diluted inhibitor.
- **Initiation:** Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Michaelis constant ( $K_m$ ) for the specific kinase.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed in the linear range.
- **Termination and Detection:**
  - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
  - Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
- **Data Acquisition:** Measure the luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

## Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within intact cells.

**Objective:** To quantify the apparent cellular potency (IC50) of an inhibitor for its target kinase in a physiological context.

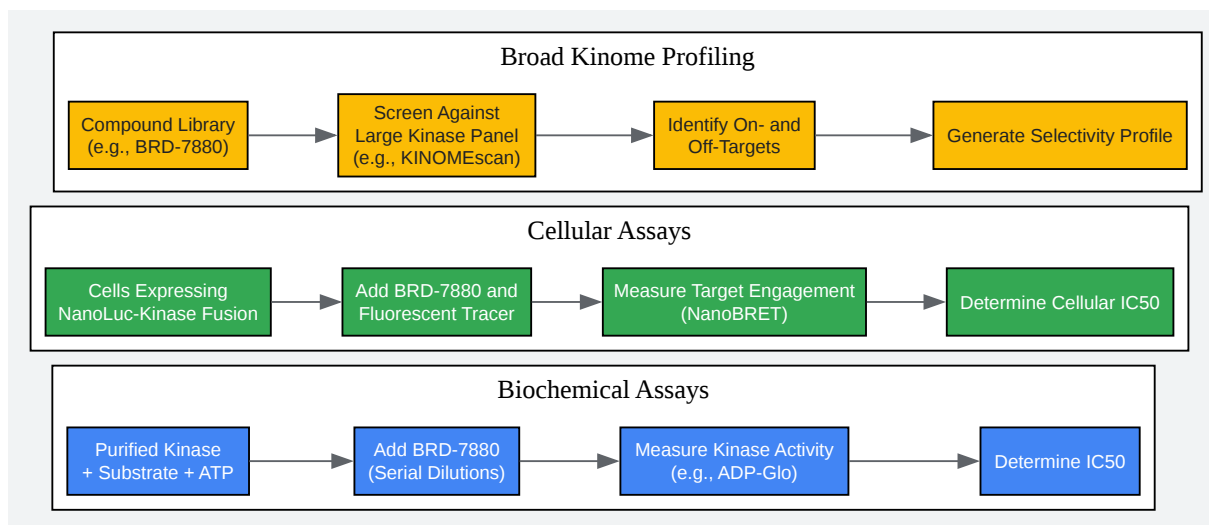
**Materials:**

- HEK293 cells (or other suitable cell line)
- Expression vector for the target kinase fused to NanoLuc® luciferase
- NanoBRET™ fluorescent tracer specific for the kinase target
- Opti-MEM™ I Reduced Serum Medium
- Test inhibitor (e.g., **BRD-7880**)

- White, non-binding surface 384-well plates
- Transfection reagent
- Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- Plate reader capable of measuring BRET signals

Procedure:

- **Cell Transfection:** Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed them into 384-well plates.
- **Compound and Tracer Addition:** After an appropriate incubation period for protein expression, add the test inhibitor at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer.
- **Equilibration:** Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.
- **Detection:** Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
- **Data Acquisition:** Measure the BRET signal (ratio of acceptor emission to donor emission) using a BRET-capable plate reader.
- **Data Analysis:** A decrease in the BRET signal with increasing inhibitor concentration indicates displacement of the tracer. Calculate the cellular IC50 value from the dose-response curve.



[Click to download full resolution via product page](#)

**Figure 2.** General experimental workflow for assessing the cross-reactivity of a kinase inhibitor like **BRD-7880**.

## Conclusion

**BRD-7880** is a potent inhibitor of Aurora kinases B and C, with evidence suggesting a degree of selectivity over Aurora A. However, a comprehensive understanding of its cross-reactivity across the human kinome is limited by the lack of publicly available, large-scale screening data. For a thorough evaluation of its off-target profile, it would be necessary to perform broad kinase screening using established platforms such as KINOMEscan, followed by validation of any identified off-targets in cellular target engagement and functional assays. This would provide a more complete picture of the selectivity of **BRD-7880** and aid in the interpretation of its biological effects in preclinical and potentially clinical settings. Researchers using **BRD-7880** should be mindful of its uncharacterized broader selectivity and consider performing their own cross-reactivity studies depending on the experimental context.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [shokatlab.ucsf.edu](https://shokatlab.ucsf.edu/) [[shokatlab.ucsf.edu](https://shokatlab.ucsf.edu/)]
- 4. [researchgate.net](https://researchgate.net/) [[researchgate.net](https://researchgate.net/)]
- To cite this document: BenchChem. [BRD-7880: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10754785/docs#brd-7880-a-comparative-analysis-of-kinase-cross-reactivity>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)